![molecular formula C16H20N2O3 B2432850 N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2197518-24-2](/img/structure/B2432850.png)
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide involves inhibition of certain enzymes, particularly proteases and kinases. The exact mechanism of inhibition is not yet fully understood, but it is believed to involve binding to the active site of the enzyme and interfering with its function.
Biochemical and Physiological Effects:
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been found to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide in lab experiments include its potential applications in the development of new drugs for the treatment of various diseases. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide. These include further studies on its mechanism of action, potential applications in the treatment of various diseases, and development of new drugs based on its structure. Additionally, research on its potential side effects and toxicity is needed to fully evaluate its safety for use in humans.
Conclusion:
In conclusion, N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has potential applications in the field of medicinal chemistry. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, potential applications, and safety for use in humans.
Synthesemethoden
The synthesis of N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzoic acid, which is converted to its methyl ester by reaction with methanol and sulfuric acid. The resulting methyl ester is then reacted with cyclobutanone in the presence of sodium hydride to form the corresponding cyclobutyl ketone. This ketone is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to form the final product, N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide has potential applications in the field of medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in various disease processes. It has also been found to have potential anticancer activity, particularly against breast cancer cells.
Eigenschaften
IUPAC Name |
N-[(1-methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)18-13-7-5-12(6-8-13)15(20)17-11-16(21-2)9-4-10-16/h3,5-8H,1,4,9-11H2,2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWAZKCWHIYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methoxycyclobutyl)methyl]-4-(prop-2-enamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

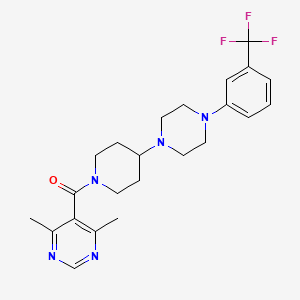
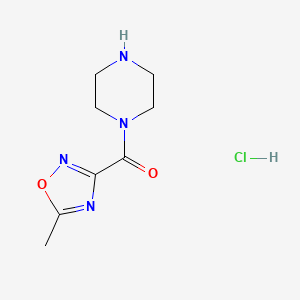
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)
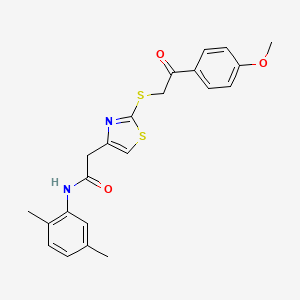
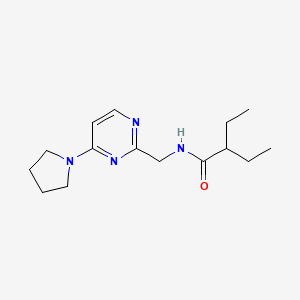
![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)

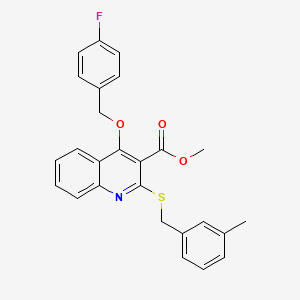
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)